Ethyl 4-(bromomethyl)thiazole-5-carboxylate
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Overview
Description
Ethyl 4-(bromomethyl)thiazole-5-carboxylate is a synthetic organic compound with the molecular formula C8H8BrNO2S. It is a member of the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-(bromomethyl)thiazole-5-carboxylate can be synthesized through several methods. One common approach involves the bromination of ethyl thiazole-5-carboxylate. The reaction typically uses N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(bromomethyl)thiazole-5-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive and can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) for azide substitution and potassium thiocyanate (KSCN) for thiocyanate substitution.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include sulfoxides and sulfones.
Reduction: The major product is ethyl 4-methylthiazole-5-carboxylate.
Scientific Research Applications
Ethyl 4-(bromomethyl)thiazole-5-carboxylate is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives, which are valuable in medicinal chemistry.
Biology: The compound is used in the development of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of ethyl 4-(bromomethyl)thiazole-5-carboxylate involves its interaction with biological molecules through its reactive bromomethyl group. This group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The thiazole ring can also participate in π-π interactions and hydrogen bonding, further influencing its biological activity .
Comparison with Similar Compounds
Ethyl 4-(bromomethyl)thiazole-5-carboxylate can be compared with other thiazole derivatives:
Ethyl 2-aminothiazole-5-carboxylate: This compound has an amino group instead of a bromomethyl group, making it less reactive but more suitable for forming hydrogen bonds.
Ethyl 4-bromopyrrole-2-carboxylate: Similar in structure but with a pyrrole ring, this compound exhibits different electronic properties and reactivity.
Ethyl 5-methylthiazole-2-carboxylate: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
Properties
Molecular Formula |
C7H8BrNO2S |
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Molecular Weight |
250.12 g/mol |
IUPAC Name |
ethyl 4-(bromomethyl)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C7H8BrNO2S/c1-2-11-7(10)6-5(3-8)9-4-12-6/h4H,2-3H2,1H3 |
InChI Key |
ZCZUAHYAXUORID-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=CS1)CBr |
Origin of Product |
United States |
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